molecular formula C14H16N2O2S B6641968 N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide

N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide

Cat. No. B6641968
M. Wt: 276.36 g/mol
InChI Key: RZGGFXIKTOKLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the Janus kinase (JAK) family of enzymes.

Mechanism of Action

N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide inhibits the activity of the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine production. This compound has also been shown to inhibit the activity of autoimmune cells and reduce the severity of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide in lab experiments is its specificity for JAK inhibition, which allows for the study of specific signaling pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide. One direction is the development of more potent JAK inhibitors based on the structure of this compound. Another direction is the study of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders. Additionally, the combination of this compound with other inhibitors or chemotherapeutic agents may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide involves the reaction of 2-aminobenzothiazole with cyclohexanone to form the intermediate compound 2-(1,3-benzothiazol-2-yl)-cyclohexanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines. In autoimmune disorders, this compound has been shown to inhibit the activity of autoimmune cells.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)13(18)16-14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10,17H,5-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGGFXIKTOKLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.